molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline

カタログ番号: B2702126
CAS番号: 840479-14-3
分子量: 247.301
InChIキー: MHGOQFOGBFURFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their complex structures and significant biological activities. The presence of both indole and quinoxaline moieties in a single molecule makes them interesting for various scientific research applications, particularly in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with o-phenylenediamine. One common method includes the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts. For instance, the reaction of 6,7-dimethylisatin with o-phenylenediamine under acidic conditions can yield the desired compound .

Another approach involves the use of transition-metal-catalyzed cross-coupling reactions. For example, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to produce various indoloquinoxaline derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yields.

化学反応の分析

Synthetic Routes and Key Reactions

6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is synthesized via condensation reactions between substituted isatins and o-phenylenediamine derivatives. A representative protocol involves:

  • Condensation Reaction : Reacting 6,7-dimethylisatin with o-phenylenediamine in aqueous media using benzyltriethylammonium chloride (BTEAC) as a catalyst, yielding the target compound in 75–88% efficiency under mild, eco-friendly conditions .

  • Alkylation : Subsequent alkylation with dimethyl sulfate introduces quaternary ammonium groups at the 6-position, forming salts such as 6-alkyl-6,7-dimethyl derivatives. This reaction typically proceeds in ethanol or acetone under reflux .

Nitration and Reduction

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 9-position of the indoloquinoxaline scaffold. For example, 6,7-dimethyl-9-nitro-6H-indolo[2,3-b]quinoxaline is synthesized with high regioselectivity .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines, yielding 6,7-dimethyl-9-amino-6H-indolo[2,3-b]quinoxaline. This intermediate is critical for further functionalization (e.g., diazotization) .

Oxidation Reactions

  • Quinoxaline Ring Oxidation : Treatment with potassium hexacyanoferrate(III) oxidizes the quinoxaline moiety to form 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one derivatives, modifying the compound’s electronic properties .

Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Key ProductSource
Condensation (BTEAC-catalyzed)Water, reflux, 4 h75–88This compound
Alkylation (dimethyl sulfate)Acetone, K₂CO₃, reflux, 24 h60–766-(2-Dimethylaminoethyl) derivatives
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h70–859-Nitro-substituted derivatives
Oxidation (K₃[Fe(CN)₆])Aqueous NaOH, 60°C, 3 h65–80Quinoxalin-3-one derivatives

Structural and Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption bands at 1613 cm⁻¹ (C=N stretch) and 1589 cm⁻¹ (aromatic C=C) confirm the quinoxaline core .

  • ¹H NMR : Distinct signals for methyl groups (δ 2.60 ppm for C7-CH₃ and δ 2.85 ppm for C6-CH₃) and aromatic protons (δ 7.2–8.3 ppm) align with the scaffold’s substitution pattern .

Comparative Reactivity Insights

  • Electrophilic Substitution : Methyl groups at C6 and C7 deactivate the quinoxaline ring, directing nitration and halogenation to the 9-position.

  • Solubility Effects : The dimethyl substituents enhance solubility in polar aprotic solvents (e.g., DMSO), facilitating subsequent functionalization .

科学的研究の応用

Antiviral Activity

One of the notable applications of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline is its antiviral properties . Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus, and varicella-zoster virus. The compound's mechanism involves inhibiting viral replication and reducing the synthesis of viral DNA and proteins at varying concentrations (1e5 mM) depending on the cell type used in assays .

Case Study: Antiviral Efficacy

  • A study reported that specific derivatives with a 6-(dimethylaminoethyl) side chain showed enhanced biological activity due to their DNA-binding properties. These derivatives were able to inactivate virions effectively at high concentrations (around 300 mM) while also exhibiting lower concentrations for viral DNA synthesis inhibition .

Anticancer Activity

This compound also demonstrates anticancer activity . It has been evaluated against various human tumor cell lines, showing promising results in inhibiting cell growth and inducing cytotoxic effects.

Cytostatic Activity Analysis

  • A series of synthesized compounds related to 6H-indolo[2,3-b]quinoxaline were tested for their cytostatic effects on human Molt 4/C8 T-lymphocytes and murine L1210 leukemia cells. For instance, one derivative exhibited an IC50 value of 23 µM against Molt 4/C8 cells compared to melphalan's IC50 of 3.2 µM, indicating superior potency .

作用機序

The mechanism of action of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its antitumor activity. Additionally, it can inhibit specific enzymes involved in viral replication, contributing to its antiviral properties .

類似化合物との比較

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: Lacks the methyl groups at positions 6 and 7.

    5-Methyl-6H-indolo[2,3-b]quinoxaline: Contains a single methyl group at position 5.

    9-Nitro-6H-indolo[2,3-b]quinoxaline: Contains a nitro group at position 9.

Uniqueness

6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of two methyl groups, which can influence its electronic properties and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

生物活性

6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indole and quinoxaline moieties, which contribute to its biological activities. The compound's structure can be represented as follows:

C11H10N2\text{C}_{11}\text{H}_{10}\text{N}_2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study reported that certain derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli5.0
This compoundS. aureus4.0

These results highlight the compound's potential as a lead for developing new antimicrobial agents against resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays revealed that the compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HCT-116: 1.9 µg/mL
    • MCF-7: 2.3 µg/mL
    • Doxorubicin (control): 3.23 µg/mL

These findings suggest that the compound is more potent than doxorubicin in inhibiting cancer cell proliferation .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

Case Study 1: Antiviral Activity

A specific derivative of this compound was evaluated for its antiviral properties against HIV-1. The compound exhibited an EC50 value of 0.15±0.1μg/mL0.15\pm 0.1\mu g/mL with a therapeutic index of 7373, indicating strong antiviral potential .

Case Study 2: Toxicological Profile

In vivo studies have assessed the toxicity profile of the compound in rodent models. Results indicated a high median lethal dose (>2000 mg/kg), suggesting a favorable safety profile at therapeutic doses. However, some histological changes were noted at higher concentrations that warrant further investigation .

特性

IUPAC Name

6,7-dimethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGOQFOGBFURFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。